7-bromo-5-phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one
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Overview
Description
7-bromo-5-phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one: is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is distinguished by its unique structural features, including a bromine atom at the 7th position and a phenylsulfonyl group at the 4th position, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step often involves the condensation of an ortho-diamine with a suitable ketone to form the benzodiazepine core.
Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation, typically using phenylsulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the bromine atom or the sulfonyl group, leading to debromination or desulfonylation.
Substitution: The bromine atom at the 7th position is a reactive site for nucleophilic substitution reactions, which can be used to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated or desulfonylated derivatives.
Substitution: Various substituted benzodiazepines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, benzodiazepines are known for their interaction with the central nervous system. This compound could be studied for its potential effects on neurotransmitter receptors, particularly GABA receptors, which are the primary targets of benzodiazepines.
Medicine
In medicine, the compound might be investigated for its potential therapeutic effects, such as anxiolytic, anticonvulsant, or sedative properties. Its unique structural features could offer advantages over existing benzodiazepines in terms of efficacy or side effect profile.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 7-bromo-5-phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one likely involves its interaction with GABA receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The presence of the bromine and phenylsulfonyl groups may influence its binding affinity and selectivity for different subtypes of GABA receptors.
Comparison with Similar Compounds
Similar Compounds
7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one: Similar core structure but lacks the phenylsulfonyl group.
Flubromazepam: Contains a fluorine atom instead of a phenylsulfonyl group.
Diazepam: A well-known benzodiazepine with a simpler structure.
Uniqueness
The uniqueness of 7-bromo-5-phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one lies in its specific substitutions, which may confer distinct pharmacological properties. The phenylsulfonyl group, in particular, could enhance its solubility, stability, or binding characteristics compared to other benzodiazepines.
This detailed overview provides a comprehensive understanding of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(benzenesulfonyl)-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S/c22-16-11-12-19-18(13-16)21(15-7-3-1-4-8-15)24(14-20(25)23-19)28(26,27)17-9-5-2-6-10-17/h1-13,21H,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQWIRHWMZEVPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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